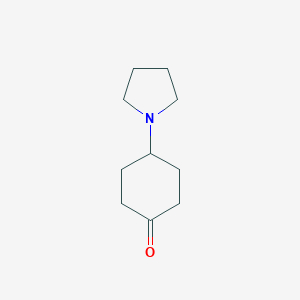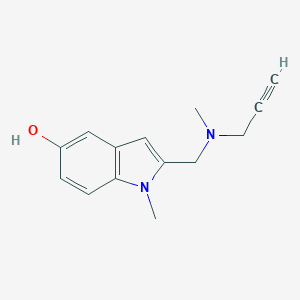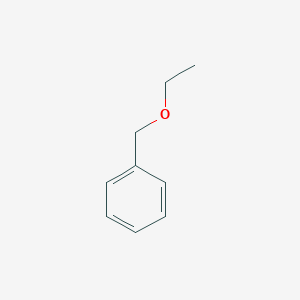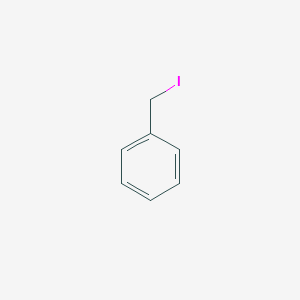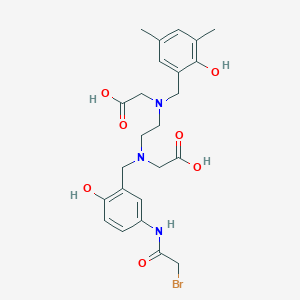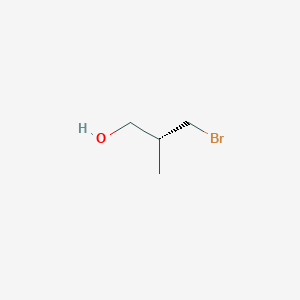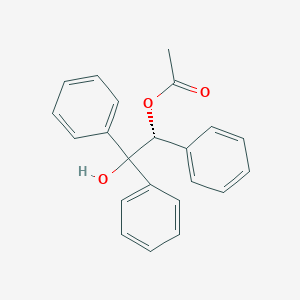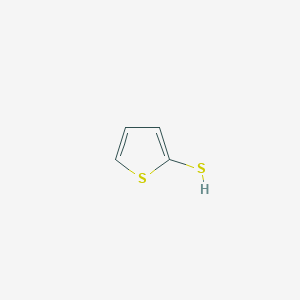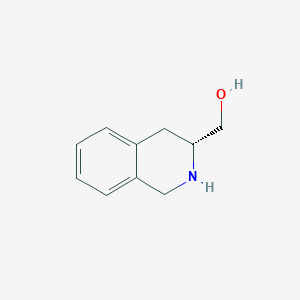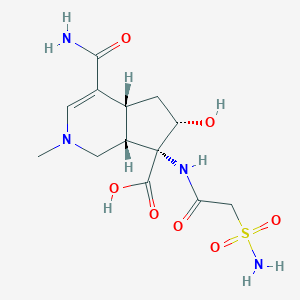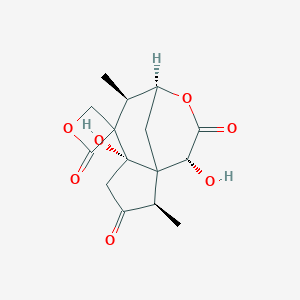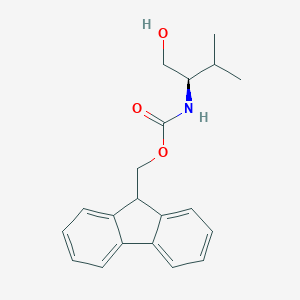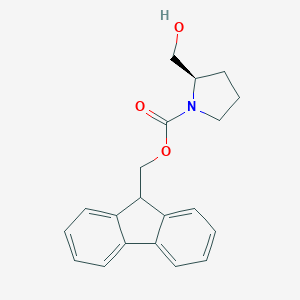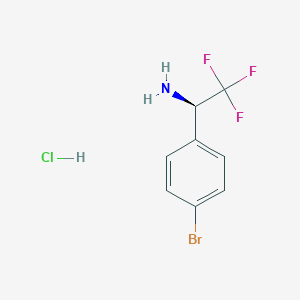
(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related brominated compounds involves the use of brominated reagents and the introduction of trifluoromethyl groups. For example, the preparation of 4'-bromophenacyl triflate, a reagent used for derivatization of carboxylic acids, is achieved by reacting 4'-bromo-2-diazoacetophenone with trifluoromethanesulfonic acid in anhydrous sulfur dioxide, yielding a 66% product . This suggests that similar methods could potentially be applied to synthesize (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride by introducing an amine group to a brominated and trifluoromethylated precursor.
Molecular Structure Analysis
The molecular structure of brominated compounds can be complex, as seen in the study of regioisomeric bromodimethoxyamphetamines, which share a molecular weight of 274 and have major fragment ions in their mass spectra . Although the exact structure of (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride is not provided, it can be inferred that the presence of a bromine atom and a trifluoromethyl group would significantly influence its molecular geometry and electronic properties.
Chemical Reactions Analysis
The reactivity of brominated compounds with other chemicals can be quite specific. For instance, the oxidative addition reactions of a rhodium complex with alkyl bromides resulted in almost quantitative yields of the corresponding Rh(III)-terpyridine complexes . This indicates that brominated compounds, such as (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride, may also undergo specific reactions that could be exploited in synthetic chemistry.
Physical and Chemical Properties Analysis
While the physical and chemical properties of (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride are not directly reported, the properties of similar brominated and trifluoromethylated compounds can be quite distinctive. For example, the stability of 4'-bromophenacyl triflate for 3-6 months and the solubility of Rh(III)-terpyridine complexes in various organic solvents suggest that (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride may also exhibit notable stability and solubility characteristics due to the presence of bromine and trifluoromethyl groups.
Applications De Recherche Scientifique
Neurokinin-1 Receptor Antagonist Development
One of the applications involves the development of neurokinin-1 (NK1) receptor antagonists, which are significant in clinical efficacy against emesis and depression. A compound exhibiting high affinity and oral activity as an h-NK(1) receptor antagonist was synthesized, highlighting its potential in treating related conditions (Harrison et al., 2001).
Catalysis and Enantioselective Reactions
Another application is found in the field of catalysis, where derivatives of (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride are used in enantioselective cyclopropanation reactions. A study by Qin et al. demonstrated the effectiveness of a dirhodium catalyst derived from a related compound for achieving high enantioselectivity in cyclopropanations and other tandem reactions (Qin et al., 2011).
Material Science: Fluorinated Polyimides
In material science, the compound's derivatives contribute to the synthesis of novel fluorinated polyimides, offering outstanding mechanical properties and thermal stability. This research is particularly relevant for developing materials with specific electronic and optical properties, such as low dielectric constants and high optical transparency (Yin et al., 2005).
Organic Chemistry: Synthesis of Trifluoromethyl-Substituted Cyclopropanes
Morandi et al. explored the enantioselective cobalt-catalyzed synthesis of trifluoromethyl-substituted cyclopropanes, showcasing the versatility of (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride in generating key intermediates for drug discovery (Morandi et al., 2011).
Propriétés
IUPAC Name |
(1R)-1-(4-bromophenyl)-2,2,2-trifluoroethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3N.ClH/c9-6-3-1-5(2-4-6)7(13)8(10,11)12;/h1-4,7H,13H2;1H/t7-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESDERGPILUSRV-OGFXRTJISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)N)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C(F)(F)F)N)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

